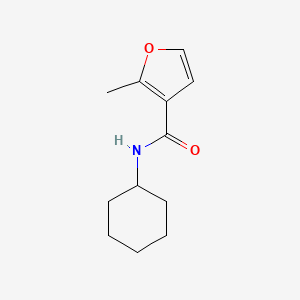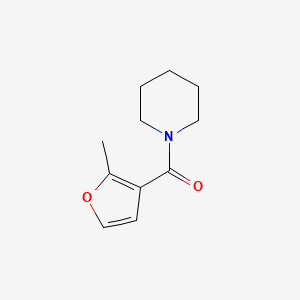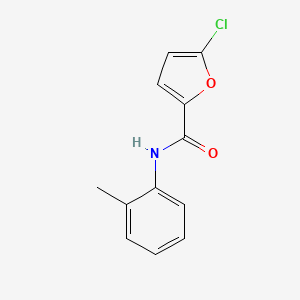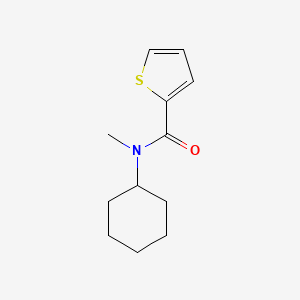
N-cyclohexyl-2-methylfuran-3-carboxamide
Descripción general
Descripción
N-cyclohexyl-2-methylfuran-3-carboxamide, also known as CX-5461, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential as a cancer therapeutic. CX-5461 was first discovered in 2006 by researchers at the University of Queensland, Australia, and has since undergone extensive research to determine its mechanism of action and potential clinical applications.
Aplicaciones Científicas De Investigación
Antituberculosis Agents :
- Indole-2-carboxamides, a class related to furan carboxamides, have been identified as promising antituberculosis agents. Structural modifications to the cyclohexyl ring in these compounds significantly improved activity against Mycobacterium tuberculosis, suggesting potential applications in developing new tuberculosis treatments (Kondreddi et al., 2013).
Chemical Synthesis :
- Furan carboxamides, including 2-methylfuran-3-carboxamides, are used in various synthetic processes. They can undergo reactions leading to different derivatives, indicating their role in the synthesis of diverse chemical compounds with potential applications in pharmaceuticals and other industries (Maadadi et al., 2015).
Mosquito Repellents :
- Carboxamide derivatives have been explored as potential mosquito repellents. A study identified 34 carboxamides as candidate repellents, and one compound demonstrated superior efficacy to DEET, a standard repellent. This suggests possible applications of N-cyclohexyl-2-methylfuran-3-carboxamide derivatives in public health for vector control (Katritzky et al., 2010).
Pharmacological Studies :
- Derivatives of carboxamides, such as N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(cyclohexylmethyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxamide, are studied for their pharmacological activities. Understanding their structure and synthesis can contribute to the development of new drugs (McLaughlin et al., 2016).
Microbiological Activity :
- N-cyclohexyl carboxamide derivatives have been synthesized and tested for their microbiological activity against various bacteria and yeast, indicating their potential in developing new antimicrobial agents (Arpaci et al., 2002).
Drug Design :
- Various studies on carboxamide derivatives, including their synthesis and biological evaluation, contribute to drug design and discovery. Understanding the properties and activities of these compounds can lead to the development of new therapeutic agents (Bischoff et al., 1982).
Propiedades
IUPAC Name |
N-cyclohexyl-2-methylfuran-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-9-11(7-8-15-9)12(14)13-10-5-3-2-4-6-10/h7-8,10H,2-6H2,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMDWRTXMKODUME-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CO1)C(=O)NC2CCCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclohexyl-2-methylfuran-3-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-N-(2-chlorophenyl)acetamide](/img/structure/B7539859.png)

![N-[2-(methylamino)-2-oxoethyl]-3-phenylfuran-2-carboxamide](/img/structure/B7539870.png)
![[2-Oxo-2-(pentan-3-ylamino)ethyl] 2-methyl-1,2,3,4-tetrahydroacridine-9-carboxylate](/img/structure/B7539871.png)
![N-(4,5-dihydro-1,3-thiazol-2-yl)-2-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B7539889.png)
![N-tert-butyl-2-[4-(4-fluorobenzoyl)piperazin-1-yl]acetamide](/img/structure/B7539896.png)

![[2-[(2-Methyl-1,3-dioxoisoindol-5-yl)amino]-2-oxoethyl] 2-(3,4,5-trimethoxyphenyl)acetate](/img/structure/B7539912.png)


![N-(pyridin-3-ylmethyl)-1-(tetrazolo[1,5-b]pyridazin-6-yl)piperidine-4-carboxamide](/img/structure/B7539935.png)
![N-[(1,5-dimethylpyrrol-2-yl)methyl]furan-3-carboxamide](/img/structure/B7539939.png)
![N-[(1,5-dimethylpyrrol-2-yl)methyl]furan-2-carboxamide](/img/structure/B7539948.png)